Cas no 94-71-3 (2-Ethoxyphenol)

2-ethoxyphenol is a biochemical reagent, which can be used as biomaterials or organic compounds for life science related research
2-Ethoxyphenol structure
2-Ethoxyphenol structure
2-Ethoxyphenol
94-71-3
C8H10O2
138.163802623749
MFCD00002187
34761
66755

2-Ethoxyphenol Properties

Names and Identifiers

    • 2-Ethoxyphenol
    • guaethol
    • 0-hydroxy phenyl ethyl ether
    • Ethoxyphenol
    • 2-ethoxy-pheno
    • 2-ethoxy-phenol
    • 2-Ethyloxyphenol
    • 2-EtOC6H4OH
    • Guaiethol
    • GUETHOL
    • monoethoxyphenol
    • O-ETHOXYPHENOL
    • O-ETHYLCATECHOL
    • Phenol,2-ethoxy
    • Phenol,o-ethoxy
    • pyrocatechol monoethyl ether
    • Catechol Monoethyl Ether
    • 2-Ethoxyphenol (ACI)
    • Phenol, o-ethoxy- (6CI, 7CI, 8CI)
    • 1-Hydroxy-2-ethoxybenzene
    • NSC 1809
    • Pyrocatechol monoethyl ether
    • AKOS000120135
    • EC 202-358-5
    • HY-W022036
    • E0230
    • GS-3119
    • W-100188
    • Phenol, o-ethoxy-
    • oEthoxyphenol
    • o-ethoxy phenol
    • NSC1809
    • GUETHOL [WHO-DD]
    • Phenol, 2ethoxy
    • Phenol, 2-ethoxy-
    • Z104480244
    • CHEBI:141701
    • 94-71-3
    • 878IW8P9PW
    • 2-hydroxyphenyl ethyl ether
    • Tox21_301383
    • 2-ethoxy phenol
    • D72674
    • DTXSID2042276
    • DTXCID0022276
    • 2-Ethoxyphenol, 98%
    • MFCD00002187
    • CS-0040351
    • Phenol, oethoxy (8CI)
    • UNII-878IW8P9PW
    • CAS-94-71-3
    • NSC-1809
    • 1-hydroxy-2-ethoxybenzene
    • NS00004396
    • CHEMBL225436
    • EINECS 202-358-5
    • 1,2-Benzenediol,ethyl-
    • EN300-20727
    • SCHEMBL28519
    • NCGC00255986-01
    • Q21547070
    • 2Ethyloxyphenol
    • Phenol, oethoxy
    • 2-ethoxylphenol
    • DB-021026
    • +Expand
    • MFCD00002187
    • MOEFFSWKSMRFRQ-UHFFFAOYSA-N
    • 1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3
    • OC1C(OCC)=CC=CC=1

Computed Properties

  • 138.06808g/mol
  • 0
  • 1.7
  • 1
  • 2
  • 2
  • 138.06808g/mol
  • 138.06808g/mol
  • 29.5Ų
  • 10
  • 93.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0

Experimental Properties

  • 1.79090
  • 29.46000
  • n20/D 1.529(lit.)
  • 216-217 °C(lit.)
  • 20-25 °C (lit.)
  • Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
  • 2909
  • 9g/l
  • Colorless to yellowish transparent liquid
  • Not determined
  • 1.09 g/mL at 25 °C(lit.)

2-Ethoxyphenol Security Information

2-Ethoxyphenol Customs Data

  • 29095090
  • China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Ethoxyphenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IIDM-5g
2-Ethoxyphenol
94-71-3 98%
5g
$8.00 2024-10-14
A2B Chem LLC
AI62826-5g
2-Ethoxyphenol
94-71-3 98%
5g
$7.00 2024-10-14
abcr
AB147137-25 g
2-Ethoxyphenol, 98%; .
94-71-3 98%
25g
€50.40 2023-05-09
Ambeed
A145163-5g
2-Ethoxyphenol
94-71-3 98%
5g
$9.0 2024-10-14
Apollo Scientific
OR921897-100g
2-Ethoxyphenol
94-71-3 95%
100g
£75.00 2023-09-02
AstaTech
D72674-25g
2-ETHOXYPHENOL
94-71-3 98%
25g
$77
Cooke Chemical
A4059512-25g
2-Ethoxyphenol
94-71-3 >99.0%(GC)
25g
RMB 40.80
Enamine
EN300-20727-0.05g
2-ethoxyphenol
94-71-3 95%
0.05g
$19.0 2023-09-16
Fluorochem
216685-25g
2-Ethoxyphenol
94-71-3 95%
25g
£10.00 2022-03-01
FUJIFILM
058-07902-25l
o-Ethoxyphenol
94-71-3
25l
JPY 4350

2-Ethoxyphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ;  5 h, 230 °C → 450 °C
Reference
Preparation method of catechol monoethyl ether from catechol and diethyl carbonate by gas-solid reaction in presence of hydroxyapatite as catalyst
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Zirconium dioxide ,  Titanium tetrabutoxide ,  Titania ,  Zirconium oxychloride octahydrate ,  Phosphate ;  5 h, 200 °C
Reference
Process for the preparation of 2-ethoxyohenol
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Ruthenium trichloride ,  Rhodium oxide (Rh2O3) ;  4 h, rt → 150 °C
Reference
Preparation method of o-ethoxyphenol from o-ethyl vanillin
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide Solvents: Toluene ,  Water ;  5 min, rt
1.2 rt; 5 h, rt → 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Method for preparing o-hydroxy phenyl alkyl ethers from catechol
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzenemethanaminium, N-methyl-N,N-dioctadecyl-, chloride (1:1) Solvents: Ethanol ,  Toluene ,  Water ;  60 °C; 3 h, 60 °C
Reference
Study on synthesis of drug intermediate o-ethoxyphenol by phase transfer catalysis
Shu, Xue-jun; Yin, Xu-guang; Yang, Long; Wang, Bo; Sun, Qing; et al, Huaxue Shijie, 2012, 53(2), 95-97

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water ;  20 h, 25 °C
Reference
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Bis(2-nitrophenyl) diselenide Solvents: Dichloromethane ,  Water
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Reference
The Baeyer-Villiger oxidation of aromatic aldehydes and ketones with hydrogen peroxide catalyzed by selenium compounds. A convenient method for the preparation of phenols
Syper, Ludwik, Synthesis, 1989, (3), 167-72

Synthetic Circuit 8

Reaction Conditions
Reference
Cleavage of the ether bond. X. The action of organocalcium halides on 1,3-benzoxathiole and 1,3-benzodioxole derivatives
Cabiddu, S.; Melis, S.; Marongiu, E.; Piras, P. P.; Podda, G., Journal of Organometallic Chemistry, 1976, 111(3), 249-55

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Potassium hydroxide Catalysts: Palladium ;  2 h, 320 °C
Reference
Process for preparation of o-alkoxyphenol by dehydrogenation of o-alkoxycyclohexanol
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Potassium iodide Solvents: Ethanol ;  20 h, 70 °C
Reference
Study on synthesis of guaethol
Cheng, Wenfeng; Zhang, Wenjun; Ren, Chunhe; Xu, Xiaodong; Chen, Meifang, Henan Huagong, 2011, 28(2), 39-41

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Potassium iodide Solvents: Ethanol ;  20 h, 70 °C
Reference
Synthesis of guethol
Cheng, Wen-feng; Zhang, Wen-jun; Ren, Chun-he; Xu, Xiao-dong; Chen, Mei-fang, Zhejiang Huagong, 2011, 42(2), 8-10

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Alumina ,  Silica Catalysts: Titania
Reference
O-Ethylation of catechol with ethanol on Al-P-Ti-Si-O catalyst
Li, Xue-Mei; Zhang, Wen-Xiang; Zhu, Xiao-Mei; Pan, Chun-Liu; Jiang, Da-Zhen; et al, Gaodeng Xuexiao Huaxue Xuebao, 2002, 23(8), 1552-1555

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Ethanol ;  1 h, 65 °C; 3.5 h, 65 °C
Reference
Study on the synthesis of o-ethoxyphenol
Zhang, Liqiong; Chai, Duoli, Guangdong Huagong, 2009, 36(4), 43-45

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Polyethylene glycol
Reference
Etherification of phenols catalyzed by solid-liquid phase transfer catalyst PEG-400 without solvent
Cao, Yu-Qing; Pei, Ben-Gao, Synthetic Communications, 2000, 30(10), 1759-1766

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Polyethylene glycol ;  heated
1.2 1 h, 65 °C; 3.5 h, 65 °C
1.3 Reagents: Hydrogen ion Solvents: Water ;  pH 3; cooled
Reference
Study on synthesis of perfume intermediate o-ethoxyphenol
Zhang, Li-qiong; Ji, Mu-ge; Wu, Bin; Du, Run-ping; Chai, Duo-li, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(24), 23-25

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Reaction of substituted benzodioxoles with methylmagnesium iodide under heterogeneous conditions
Beltrame, Paolo; Gelli, Gioanna; Lai, Adolfo; Monduzzi, Maura, Journal of Organic Chemistry, 1976, 41(3), 580-1

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 80 °C; 30 min, 80 °C; 80 °C → 18 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  18 °C
1.3 Reagents: Sulfuric acid ,  Copper sulfate Solvents: Toluene ,  Water ;  87 °C
Reference
Synthesis of ethyl guaiacol
Lu, Xiao-lan; Feng, Xue-feng; Guo, Hui; Hu, Yu; Guo, Ying; et al, Jiangxi Shifan Daxue Xuebao, 2007, 31(6), 580-583

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium hydroxide Catalysts: Tetramethylammonium bromide Solvents: Toluene ,  Water ;  cooled; heated; 6 h, 0.2 - 1.0 MPa, 100 - 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6, rt
Reference
Preparation of o-ethoxyphenol from catechol and chloroethane
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  140 - 145 °C; 145 °C → 165 °C; 160 - 165 °C
Reference
Pilot synthesis study of o-ethoxyphenol by alkylation of 1,2-dihydroxybenzene
Yuan, Bing; Wang, Li-fang; Sheng, Guang; Chen, Ji-xin; Wang, Fang, Huagong Keji, 2005, 13(4), 32-34

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Sodium hydroxide Catalysts: Polyethylene glycol Solvents: Water
Reference
Synthesis of 2-ethoxyphenol catalyzed by phase transfer catalysts
Zhang, Zhenming, Huagong Shikan, 2000, 14(12), 54-56

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Tungstic acid (H2WO4) ;  rt → 300 °C; 6 h, 300 °C
Reference
Highly selective conversion of guaiacol to tert-butylphenols in supercritical ethanol over a H2WO4 catalyst
Mai, Fuhang; et al, RSC Advances, 2019, 9(5), 2764-2771

2-Ethoxyphenol Raw materials

2-Ethoxyphenol Preparation Products

2-Ethoxyphenol Suppliers

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2-Ethoxyphenol Related Literature

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